5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole
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Overview
Description
5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole: is an organic compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with 1-methylpyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Chemistry: In chemistry, 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its heterocyclic structure allows it to interact with various biological molecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
2-(1H-pyrrol-1-yl)-1,3-thiazole: Lacks the methyl group at the 5-position.
5-methyl-1,3-thiazole: Does not contain the pyrrole ring.
2-(1H-pyrrol-1-yl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.
Uniqueness: 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is unique due to the presence of both the thiazole and pyrrole rings, along with the methyl group at the 5-position. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Biological Activity
5-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazoles are recognized for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring substituted with a pyrrole moiety. This unique configuration contributes to its biological activity. The compound can be represented as follows:
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. Research has indicated that compounds similar to this compound exhibit activity against various bacterial strains. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.4 to >25 µg/mL for various analogs .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
5-Methyl Thiazole | 0.4 | Antimycobacterial |
5-Methyl Pyrrole | 16.26 | Antimycobacterial |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. Compounds containing the thiazole moiety have demonstrated cytotoxic effects against several cancer cell lines. For example, certain thiazole-based compounds have shown IC50 values less than that of standard chemotherapeutics like doxorubicin .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various thiazole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that some compounds exhibited significant antiproliferative activity, suggesting their potential as anticancer agents.
Compound ID | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
Compound 13 | U251 | <10 | Doxorubicin: ~20 |
Compound 14 | WM793 | <15 | Doxorubicin: ~20 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in cellular processes, such as DNA gyrase and various kinases . This inhibition disrupts critical pathways in microbial and cancer cell proliferation.
- Interaction with Cellular Targets : Molecular docking studies have shown that thiazole derivatives can bind effectively to target proteins, influencing their function and leading to increased cytotoxicity against cancer cells .
Research Findings
Recent studies have focused on synthesizing new thiazole derivatives and evaluating their biological activities. For instance:
Properties
IUPAC Name |
5-methyl-2-pyrrol-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-7-6-9-8(11-7)10-4-2-3-5-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPGVAQKXJRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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